Cas no 1007821-10-4 (2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide)

2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1007821-10-4
- 2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide
- EN300-26585495
- AKOS000974417
- Z45579045
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- インチ: 1S/C22H22N2O4S2/c1-17-7-6-10-20(15-17)24-30(27,28)22-16-21(12-11-18(22)2)23-29(25,26)14-13-19-8-4-3-5-9-19/h3-16,23-24H,1-2H3/b14-13+
- InChIKey: CYSXBPTWQXMACA-BUHFOSPRSA-N
- SMILES: S(C1C=C(C=CC=1C)NS(/C=C/C1C=CC=CC=1)(=O)=O)(NC1C=CC=C(C)C=1)(=O)=O
計算された属性
- 精确分子量: 442.10209953g/mol
- 同位素质量: 442.10209953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 777
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- XLogP3: 4.1
2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585495-0.05g |
2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide |
1007821-10-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamideに関する追加情報
Comprehensive Analysis of 2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS No. 1007821-10-4)
The compound 2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide, identified by its CAS No. 1007821-10-4, is a sulfonamide derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a sulfonamide backbone and phenyl ethenesulfonamido moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly focusing on this compound due to its potential as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeted therapy and precision medicine.
In recent years, the demand for sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. The 2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide stands out due to its dual sulfonamide functionality, which enhances its binding affinity to biological targets. This property is particularly relevant in the context of cancer research, where sulfonamides are explored for their ability to modulate protein-protein interactions and enzyme inhibition.
The compound's CAS No. 1007821-10-4 is frequently searched in academic databases and patent filings, reflecting its growing importance. Its synthetic pathway often involves multi-step organic reactions, including Suzuki coupling and sulfonylation, which are hot topics in green chemistry and sustainable synthesis. Researchers are also investigating its solubility and stability under various conditions, addressing common challenges in drug formulation.
Another area of interest is the compound's potential role in neurodegenerative disease research. The phenyl ethenesulfonamido group may interact with amyloid-beta plaques, a key target in Alzheimer's disease studies. This aligns with the broader scientific community's focus on small-molecule therapeutics for CNS disorders.
From an industrial perspective, 2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide is gaining attention for its possible applications in advanced materials. Its aromatic structure and sulfonamide linkages could contribute to the development of high-performance polymers or organic semiconductors, meeting the demand for next-generation electronic materials.
In summary, CAS No. 1007821-10-4 represents a promising compound at the intersection of medicinal chemistry and materials science. Its multifaceted applications, from drug discovery to functional materials, make it a valuable subject for ongoing research. As the scientific community continues to explore its properties, this compound is likely to play a pivotal role in addressing some of today's most pressing biomedical and technological challenges.
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